molecular formula C17H13Cl2N3O2S B2707459 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 391228-07-2

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2707459
CAS No.: 391228-07-2
M. Wt: 394.27
InChI Key: HMWJCHSHVDFVRX-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a dichlorobenzene derivative.

    Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with an ethoxybenzamide derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with Cellular Pathways: Disrupting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: Similar structure but with a methyl group instead of an ethoxy group.

    N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with different positions of the chlorine atoms on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-8-5-11(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWJCHSHVDFVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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